2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities . This compound, with its unique structure, has garnered interest for its potential therapeutic properties.
Preparation Methods
The synthesis of 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.
Scientific Research Applications
2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine These compounds share the thiophene nucleus but differ in their substituents and specific biological activities. The uniqueness of 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its specific structure and the resulting biological properties .
Biological Activity
2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C18H18BrN2O3S
- Molecular Weight : 408.30 g/mol
The structural representation includes a bromobenzamide substituent and a tetrahydrobenzothiophene core, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes that play critical roles in various biochemical pathways.
- Receptor Binding : Potential binding to receptors involved in signaling pathways could modulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were promising, indicating potential therapeutic applications in treating infections caused by resistant strains.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
2-(3-Bromobenzamido)-... | E. coli | 62.5 |
2-(3-Bromobenzamido)-... | S. aureus | 78.12 |
Antiproliferative Effects
In vitro studies have demonstrated that the compound exhibits antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
Case Studies
-
Case Study on Antibacterial Activity :
A recent study focused on the antibacterial efficacy of various benzothiophene derivatives. The results indicated that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as alternative treatments for resistant infections. -
Case Study on Cancer Treatment :
Another investigation assessed the antiproliferative effects of related compounds on multiple cancer cell lines. Results indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential in cancer therapy.
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJVOASCMIIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.